molecular formula C18H22N2O4S2 B2827643 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide CAS No. 899976-38-6

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2827643
CAS No.: 899976-38-6
M. Wt: 394.5
InChI Key: NZSKDMPXGBELCF-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide-based compound that has garnered attention due to its multiple pharmacological properties This compound is characterized by the presence of a thiazinane ring, which is a six-membered heterocyclic ring containing both nitrogen and sulfur atoms

Preparation Methods

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide involves several steps. One common synthetic route includes the reaction of 4-aminophenyl-2,5-dimethylbenzenesulfonamide with a thiazinane derivative under specific conditions. The reaction typically requires the use of solvents such as ethanol or methanol and catalysts like triethylamine . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfone derivatives, while reduction with sodium borohydride can produce amine derivatives .

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential use in the treatment of diseases such as cancer and HIV due to its ability to inhibit specific enzymes and pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes that are crucial for the survival and proliferation of certain microorganisms . For example, it can inhibit the activity of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria, leading to the disruption of bacterial growth .

In cancer research, the compound has been shown to interfere with cell signaling pathways that regulate cell division and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide can be compared with other similar compounds, such as thiazine and benzothiazine derivatives . These compounds share a similar heterocyclic structure but differ in their specific substituents and biological activities.

    Thiazine Derivatives: These compounds have a thiazine ring and are known for their antimicrobial and anticancer properties.

    Benzothiazine Derivatives: These compounds contain a benzothiazine ring and have been studied for their anti-inflammatory and analgesic activities.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-14-5-6-15(2)18(13-14)26(23,24)19-16-7-9-17(10-8-16)20-11-3-4-12-25(20,21)22/h5-10,13,19H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSKDMPXGBELCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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